2-ethyl-6-hydroxy-1,2-dihydrophthalazin-1-one is a synthetic compound belonging to the class of phthalazinones, characterized by its unique bicyclic structure that incorporates both ethyl and hydroxyl functional groups. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in organic synthesis.
The compound can be synthesized through several methods, primarily involving the reaction of 2-ethylphthalic anhydride with hydrazine hydrate under controlled conditions. The synthesis often utilizes common solvents such as ethanol or methanol and may require acidic or basic catalysts to facilitate the cyclization process.
2-ethyl-6-hydroxy-1,2-dihydrophthalazin-1-one is classified as a heterocyclic compound, specifically a phthalazinone derivative. Its structure features a hydroxyl group that contributes to its reactivity and potential biological activity.
The synthesis of 2-ethyl-6-hydroxy-1,2-dihydrophthalazin-1-one typically involves the following steps:
The industrial production of this compound would involve scaling up laboratory methods while optimizing conditions for higher yields and purity. This includes using larger reactors and adhering to safety and environmental regulations.
The molecular formula of 2-ethyl-6-hydroxy-1,2-dihydrophthalazin-1-one is , with a molecular weight of approximately 190.20 g/mol. The compound features a bicyclic structure with a hydroxyl group at the 6-position and an ethyl group at the 2-position.
Property | Value |
---|---|
CAS Number | 2060028-25-1 |
IUPAC Name | 2-ethyl-6-hydroxyphthalazin-1-one |
InChI | InChI=1S/C10H10N2O2/c1-2... |
InChI Key | WXLXBYSBPYZYRI-UHFFFAOYSA-N |
Canonical SMILES | CCN1C(=O)C2=C(C=C(C=C2)O)C=N1 |
2-ethyl-6-hydroxy-1,2-dihydrophthalazin-1-one can undergo various chemical reactions:
Common reagents for these reactions include:
These reactions allow for the modification of the compound's structure, potentially leading to new derivatives with varied properties.
The mechanism of action for 2-ethyl-6-hydroxy-1,2-dihydrophthalazin-1-one is not fully elucidated but involves its interaction with specific molecular targets within biological systems. The hydroxyl group and phthalazinone core are crucial in mediating these interactions, which may affect enzyme activity or receptor binding. Further research is necessary to clarify the exact pathways and molecular targets involved.
The physical properties of 2-ethyl-6-hydroxy-1,2-dihydrophthalazin-1-one include:
The chemical properties include:
These properties are essential for understanding how the compound behaves in various environments and applications.
2-ethyl-6-hydroxy-1,2-dihydrophthalazin-1-one has several potential applications in scientific research:
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: